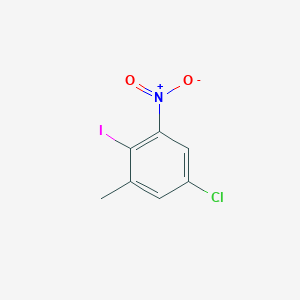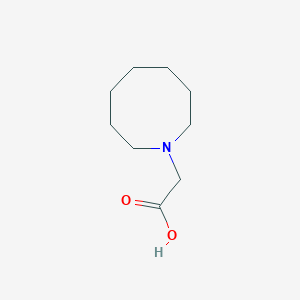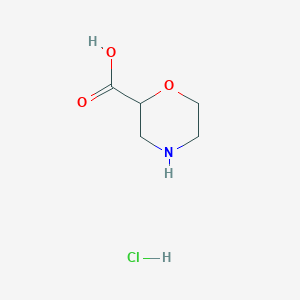
Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride
Descripción general
Descripción
Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride, also known as CPMHCl, is an organic compound that has been used in a variety of scientific research applications. The compound is a white powder that is soluble in water and has a number of unique properties that make it a useful tool for scientists. It is a cyclic amine with a hydrophobic core, making it ideal for use in a range of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Antiviral Activity
Some cyclopropyl-containing compounds, notably spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, have been synthesized and evaluated against a range of viruses. Certain derivatives showed significant inhibition of influenza A virus cytopathicity, demonstrating potential as antiviral agents specifically targeting influenza A without activity against influenza B or other viruses tested, indicating a specificity that could be advantageous in antiviral therapy (Kolocouris et al., 1994).
Industrial Synthesis and Antidepressant Application
A novel industrial synthesis process for sertraline hydrochloride, an effective antidepressant, has been reported using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This process is more advantageous than previously reported methods, highlighting the role of cyclopropyl derivatives in the synthesis of pharmaceuticals (Vukics et al., 2002).
Enzymatic Inhibition for Neurodegenerative Diseases
Bromophenol derivatives with a cyclopropyl moiety have been synthesized and evaluated as effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase (AChE) enzymes. These compounds show promise in the treatment of diseases such as Alzheimer's, Parkinson's, and others, due to their inhibitory activity on enzymes relevant to neurodegeneration (Boztaş et al., 2019).
Chemical Synthesis and Reactivity
Research into cyclopropenone oximes, including those with dichlorophenyl groups, has explored their reactions with isocyanates to afford diverse products. These studies contribute to the understanding of cyclopropyl derivatives' reactivity and potential applications in synthesizing novel organic compounds (Yoshida et al., 1988).
Propiedades
IUPAC Name |
cyclopropyl-(2,6-dichlorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6;/h1-3,6,10H,4-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJNYNVBAQNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC=C2Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)
![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)